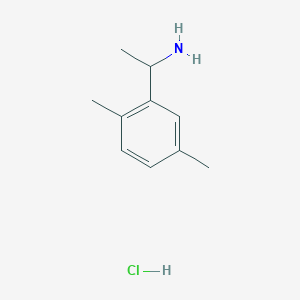

1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride

概要

説明

1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H16ClN and a molecular weight of 185.7 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is often used in research due to its unique chemical properties and potential biological activities.

準備方法

The synthesis of 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride typically involves the reaction of 2,5-dimethylbenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the product is purified through crystallization or recrystallization techniques . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.

化学反応の分析

1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

科学的研究の応用

Trace Amine-Associated Receptor Modulation

One of the most significant applications of 1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride is its role as a modulator of trace amine-associated receptors (TAARs). Recent studies have demonstrated that compounds related to this structure can activate TAAR1, which is implicated in various neurological functions and disorders such as schizophrenia. The compound showed promising agonistic activity with an EC50 value of approximately 0.507 μM, indicating potential for further development in treating neuropsychiatric conditions .

Antidepressant Activity

Research has indicated that derivatives of this compound may exhibit antidepressant-like effects. In vivo studies have shown that certain analogs can significantly reduce depressive behaviors in animal models. This activity is believed to be linked to their interaction with monoaminergic systems, suggesting a mechanism similar to traditional antidepressants .

Case Study 1: Modulation of TAARs in Schizophrenia Models

In a study published in Molecular Pharmacology, researchers synthesized several analogs based on this compound and tested their effects on TAAR1 modulation. The findings indicated that specific substitutions on the aromatic ring could enhance receptor activation, leading to improved behavioral outcomes in schizophrenia models .

Case Study 2: Antidepressant Effects in Rodent Models

A separate investigation focused on the antidepressant properties of this compound in rodent models of depression. The study found that administration of certain derivatives resulted in significant reductions in immobility time during forced swim tests, suggesting enhanced mood-lifting effects comparable to established antidepressants .

作用機序

The mechanism of action of 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific context of its use, whether in research or potential therapeutic applications .

類似化合物との比較

1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride: This compound has methoxy groups instead of methyl groups, which can alter its chemical and biological properties.

1-(2,4-Dimethylphenyl)ethan-1-amine hydrochloride: The position of the methyl groups can influence the compound’s reactivity and interactions with biological targets.

生物活性

1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride, also known as a derivative of phenylethylamine, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethyl-substituted phenyl ring, which significantly influences its chemical properties and biological interactions. Its molecular formula is , with a molecular weight of approximately 201.71 g/mol. The presence of the amine group allows for potential interactions with various biological targets.

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter systems. Key mechanisms include:

- Receptor Binding : The compound acts as a ligand for adrenergic and dopaminergic receptors, influencing neurotransmitter release and uptake.

- Signal Modulation : It may modulate signal transduction pathways by interacting with cell membrane receptors, thereby affecting cellular functions and responses.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various contexts:

- Neuropharmacological Effects : Studies have shown that it can cross the blood-brain barrier, suggesting potential applications in treating neurological disorders. Its interaction with dopamine and norepinephrine pathways indicates stimulant properties similar to other compounds in its class .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further investigation in drug development against bacterial infections .

Table 1: Summary of Biological Activities

Case Studies

-

Neuropharmacological Study :

A study investigated the effects of this compound on rat models. Results indicated increased locomotor activity and enhanced dopaminergic signaling, supporting its potential use as a stimulant or in treating conditions like ADHD . -

Toxicological Assessment :

In a tier II assessment involving high doses of the compound, significant increases in methaemoglobin levels were observed alongside decreased erythrocyte counts and altered liver function markers. These findings highlight the importance of dosage considerations in therapeutic applications .

特性

IUPAC Name |

1-(2,5-dimethylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-7-4-5-8(2)10(6-7)9(3)11;/h4-6,9H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDCTHGENBYORR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91251-27-3 | |

| Record name | Benzenemethanamine, α,2,5-trimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91251-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。